

physical and chemical properties of 2-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-nitropyrimidine

Cat. No.: B088076

[Get Quote](#)

2-Chloro-5-nitropyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of **2-Chloro-5-nitropyrimidine**. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for key data and methodologies.

Core Physical and Chemical Properties

2-Chloro-5-nitropyrimidine is a solid, crystalline compound at room temperature. Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its characteristics.

Property	Value	References
Molecular Formula	C ₄ H ₂ CIN ₃ O ₂	[1]
Molecular Weight	159.53 g/mol	[1]
Appearance	Solid	
Melting Point	105-110 °C	
Boiling Point	345.4±15.0 °C (Predicted)	
IUPAC Name	2-chloro-5-nitropyrimidine	[1]
CAS Number	10320-42-0	[1]

Chemical Reactivity and Stability

2-Chloro-5-nitropyrimidine is a reactive compound, primarily utilized as an intermediate in organic synthesis. Its reactivity is largely dictated by the electron-withdrawing nature of the pyrimidine ring and the nitro group, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This makes it a valuable precursor for the synthesis of a variety of substituted pyrimidine derivatives.

The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents. It is important to handle **2-Chloro-5-nitropyrimidine** with care, as it is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[\[1\]](#)

Experimental Protocols

Synthesis: Chlorination of 2-hydroxy-5-nitropyrimidine

A common method for the synthesis of **2-Chloro-5-nitropyrimidine** involves the chlorination of 2-hydroxy-5-nitropyridine. The following protocol is a representative example:

Materials:

- 2-hydroxy-5-nitropyridine

- Phosphorus oxychloride (POCl_3)
- Phosphorus pentachloride (PCl_5)
- 1,2-dichloroethane
- Ice water
- Sodium hydroxide (NaOH) aqueous solution (40 wt%)
- Saturated brine solution
- Anhydrous sodium sulfate
- Dichloromethane

Procedure:

- To a 500 ml four-neck flask equipped with a thermometer, stirrer, and reflux condenser, add 100 g of 1,2-dichloroethane, 25.0 g (0.12 mol) of phosphorus pentachloride, and 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine.[2]
- Stir the mixture and heat to 80-85 °C for 6 hours.[2]
- After the reaction is complete, recover the 1,2-dichloroethane by distillation under reduced pressure.[2]
- Cool the reaction solution to 25 °C and slowly pour it into 150 g of ice water with sufficient stirring.[2]
- Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.[2]
- Separate the layers and extract the aqueous layer three times with 20 g of 1,2-dichloroethane each time.[2]
- Combine the organic phases and wash with 20 g of saturated brine.[2]
- Dry the organic phase with 2.0 g of anhydrous sodium sulfate.[2]

- Recover the 1,2-dichloroethane by distillation and dry the resulting product to obtain 2-chloro-5-nitropyridine.[2]

Purification

The crude product from the synthesis can be purified by recrystallization. A suitable solvent for recrystallization is isopentane, which yields white crystals of 2-chloropyrimidine.

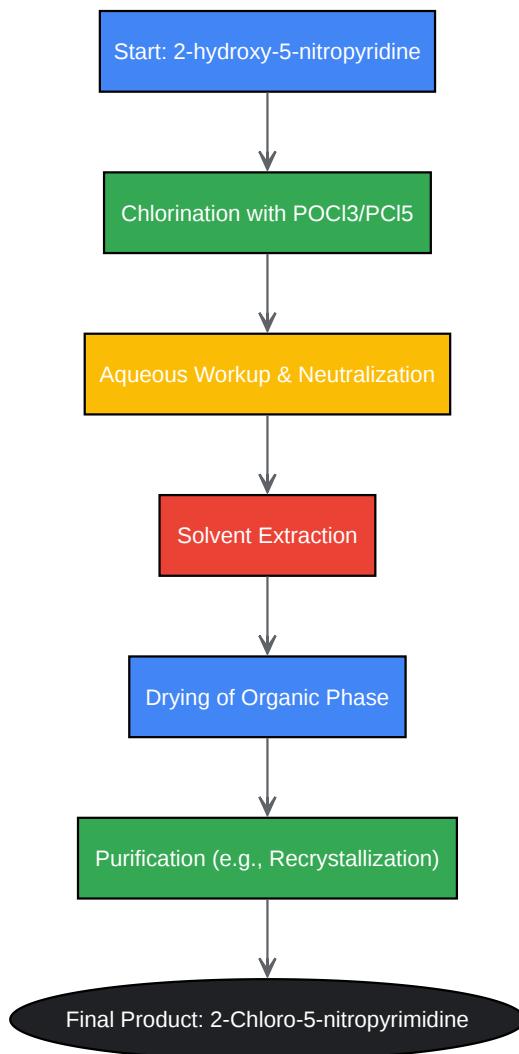
Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Spectra can be recorded on a 300 MHz or 400 MHz spectrometer. Chemical shifts are reported in ppm relative to a standard like tetramethylsilane (TMS). The solvent should be specified (e.g., CDCl_3 , C_6D_6).
- ^{13}C NMR: Spectra are typically recorded with proton decoupling.

Infrared (IR) Spectroscopy:

- IR spectra can be obtained using techniques such as KBr pellets or as a mull. The spectrum will show characteristic peaks for the C-Cl, C=N, C=C, and NO_2 functional groups.


Mass Spectrometry (MS):

- Mass spectra can be acquired using techniques like electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak and fragmentation pattern provide information about the compound's structure.

Reaction Mechanisms and Pathways

As a key reactive intermediate, **2-Chloro-5-nitropyrimidine** is frequently employed in nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for this reaction is depicted below. The electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution of the chloro group by a nucleophile.

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction of **2-Chloro-5-nitropyrimidine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Chloro-5-nitropyrimidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-nitropyrimidine | C₄H₂CIN₃O₂ | CID 82544 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-5-nitropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088076#physical-and-chemical-properties-of-2-chloro-5-nitropyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com